Cas no 16618-66-9 (2-Bromo-6-methoxy-4-nitrobenzenamine)

2-Bromo-6-methoxy-4-nitrobenzenamine is a halogenated aromatic compound featuring a bromo substituent at the 2-position, a methoxy group at the 6-position, and a nitro group at the 4-position relative to the benzenamine core. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, bromo) groups enhances its versatility in electrophilic and nucleophilic substitution reactions. Its well-defined molecular framework ensures consistent performance in multi-step synthetic routes, while its stability under standard conditions facilitates handling and storage. This compound is particularly useful in constructing complex heterocyclic systems.
2-Bromo-6-methoxy-4-nitrobenzenamine structure
16618-66-9 structure
Product Name:2-Bromo-6-methoxy-4-nitrobenzenamine
CAS No:16618-66-9
MF:C7H7BrN2O3
MW:247.046080827713
CID:1346474
PubChem ID:7099118
Update Time:2025-06-12

2-Bromo-6-methoxy-4-nitrobenzenamine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-methoxy-4-nitroaniline
    • QYLWEPIKPMUYAW-UHFFFAOYSA-
    • 2-bromo-6-methoxy-4-nitro-aniline
    • CTK0A8907
    • 2-Brom-6-methoxy-4-nitro-anilin
    • 3-Brom-5-nitro-2-amino-phenol-methylaether
    • SureCN3795414
    • 2-bromo-6-methoxy-4-nitro-phenylamine
    • AC1OFFF1
    • 3-Brom-5-nitro-2-amino-anisol
    • AQ-776
    • QYLWEPIKPMUYAW-UHFFFAOYSA
    • 2-broMo-6-Methoxy-4-nitrobenzenaMine
    • InChI=1/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3
    • QYLWEPIKPMUYAW-UHFFFAOYSA-N
    • DS-016367
    • STL497507
    • DTXSID80427771
    • Benzenamine, 2-bromo-6-methoxy-4-nitro-
    • 2-bromo-6-methoxy-4-nitrophenylamine
    • MFCD05863343
    • AS-30608
    • AKOS026670642
    • AQ-776/42801080
    • SCHEMBL3795414
    • CS-0433911
    • EN300-1721436
    • SY065245
    • 16618-66-9
    • 2-Bromo-6-methoxy-4-nitrobenzenamine
    • MDL: MFCD05863343
    • Inchi: 1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3
    • InChI Key: QYLWEPIKPMUYAW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1N)OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 245.96400
  • Monoisotopic Mass: 245.96400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • PSA: 81.07000
  • LogP: 3.05250

2-Bromo-6-methoxy-4-nitrobenzenamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Bromo-6-methoxy-4-nitrobenzenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B415755-50mg
2-Bromo-6-methoxy-4-nitrobenzenamine
16618-66-9
50mg
$ 50.00 2022-06-07
TRC
B415755-100mg
2-Bromo-6-methoxy-4-nitrobenzenamine
16618-66-9
100mg
$ 65.00 2022-06-07
TRC
B415755-500mg
2-Bromo-6-methoxy-4-nitrobenzenamine
16618-66-9
500mg
$ 135.00 2022-06-07
Fluorochem
035098-1g
2-Bromo-6-methoxy-4-nitroaniline
16618-66-9 98%
1g
£50.00 2022-02-28
Fluorochem
035098-5g
2-Bromo-6-methoxy-4-nitroaniline
16618-66-9 98%
5g
£135.00 2022-02-28
Fluorochem
035098-100g
2-Bromo-6-methoxy-4-nitroaniline
16618-66-9 98%
100g
£2340.00 2022-02-28
Alichem
A019090123-1g
2-Bromo-6-methoxy-4-nitrobenzenamine
16618-66-9 95%
1g
159.58 USD 2021-06-17
Alichem
A019090123-5g
2-Bromo-6-methoxy-4-nitrobenzenamine
16618-66-9 95%
5g
475.00 USD 2021-06-17
Enamine
EN300-1721436-0.05g
2-bromo-6-methoxy-4-nitroaniline
16618-66-9 95%
0.05g
$86.0 2023-09-20
Enamine
EN300-1721436-0.1g
2-bromo-6-methoxy-4-nitroaniline
16618-66-9 95%
0.1g
$129.0 2023-09-20

2-Bromo-6-methoxy-4-nitrobenzenamine Production Method

2-Bromo-6-methoxy-4-nitrobenzenamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16618-66-9)2-Bromo-6-methoxy-4-nitrobenzenamine
Order Number:A1232326
Stock Status:in Stock
Quantity:10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:52
Price ($):762/484/189
Email:sales@amadischem.com

Additional information on 2-Bromo-6-methoxy-4-nitrobenzenamine

Professional Introduction to 2-Bromo-6-methoxy-4-nitrobenzenamine (CAS No. 16618-66-9)

2-Bromo-6-methoxy-4-nitrobenzenamine, identified by its Chemical Abstracts Service (CAS) number 16618-66-9, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, featuring a bromine substituent, a methoxy group, and a nitro group on a benzene ring, further functionalized by an amine moiety, exhibits unique chemical properties that make it valuable in the development of various chemical entities.

The structural configuration of 2-Bromo-6-methoxy-4-nitrobenzenamine imparts distinct reactivity patterns, making it a versatile building block for synthesizing more complex molecules. The presence of the bromine atom allows for further substitution or coupling reactions, while the nitro and methoxy groups can participate in reduction or electronic effects modulation. These features are particularly useful in medicinal chemistry, where such intermediates serve as precursors for drug candidates targeting diverse biological pathways.

In recent years, there has been growing interest in the application of 2-Bromo-6-methoxy-4-nitrobenzenamine in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit pharmacological activity. The nitro group can be selectively reduced to an amine, altering the electronic properties of the molecule and potentially enhancing its binding affinity to biological targets. This transformation has been explored in the development of novel antimicrobial agents, where modifications to the aromatic core can significantly influence activity against resistant strains.

Moreover, the methoxy group in 2-Bromo-6-methoxy-4-nitrobenzenamine contributes to steric and electronic tuning, enabling fine-tuning of molecular interactions. Researchers have leveraged this property to design molecules with improved solubility or metabolic stability, critical factors for drug development. A notable example involves its use in generating kinase inhibitors, where the precise placement of substituents can modulate enzyme selectivity and potency. Such applications underscore the compound's role as a key intermediate in modern drug discovery pipelines.

The bromine atom on 2-Bromo-6-methoxy-4-nitrobenzenamine also facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many therapeutic agents. These reactions allow for the introduction of aryl groups with specific functionalities, expanding the chemical space available for medicinal chemists. Recent advances in transition-metal catalysis have further enhanced the efficiency and scope of these transformations, making 2-Bromo-6-methoxy-4-nitrobenzenamine an even more attractive precursor for complex molecular architectures.

From a synthetic chemistry perspective, 2-Bromo-6-methoxy-4-nitrobenzenamine exemplifies the importance of multifunctional intermediates in streamlining drug development processes. Its ability to undergo multiple transformations while retaining key pharmacophoric elements makes it a cornerstone in synthetic methodologies. Researchers have harnessed these properties to develop rapid access routes to structurally diverse libraries, accelerating the identification of lead compounds with desirable pharmacological profiles.

The pharmaceutical industry continues to explore novel applications for 2-Bromo-6-methoxy-4-nitrobenzenamine, driven by its adaptability and reactivity. For example, recent studies have investigated its role in generating antiviral agents, where modifications to its aromatic core can disrupt viral replication mechanisms. The compound's versatility allows chemists to explore diverse chemical space efficiently, reducing the time and resources required for hit identification and optimization.

In conclusion,2-Bromo-6-methoxy-4-nitrobenzenamine (CAS No. 16618-66-9) stands as a vital intermediate in synthetic chemistry and pharmaceutical research. Its unique structural features enable a wide range of transformations, making it indispensable for constructing bioactive molecules. As research progresses,this compound will likely continue to play a pivotal role in the discovery and development of new therapeutic agents,addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16618-66-9)2-Bromo-6-methoxy-4-nitrobenzenamine
A1232326
Purity:99%/99%/99%
Quantity:10g/5g/1g
Price ($):762/484/189
Email